N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide
Description
N-(1H-1,3-Benzimidazol-2-ylmethyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a heterocyclic compound featuring a benzimidazole core linked via a methylene group to an acetamide bridge, which is further substituted with a phenoxy-triazolyl moiety. This structure combines two pharmacologically significant heterocycles—benzimidazole and 1,2,4-triazole—known for their roles in medicinal chemistry, including antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
Molecular Formula |
C18H16N6O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[2-(1,2,4-triazol-4-yl)phenoxy]acetamide |
InChI |
InChI=1S/C18H16N6O2/c25-18(19-9-17-22-13-5-1-2-6-14(13)23-17)10-26-16-8-4-3-7-15(16)24-11-20-21-12-24/h1-8,11-12H,9-10H2,(H,19,25)(H,22,23) |
InChI Key |
MHDQRJMIFQYBEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)COC3=CC=CC=C3N4C=NN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and triazole intermediates, which are then coupled through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the benzimidazole or triazole rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with benzimidazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been shown to be effective against various bacterial strains and fungi.
Case Study: Antimicrobial Evaluation
A study synthesized several derivatives of benzimidazole and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1.27 µM against pathogenic strains, indicating strong antimicrobial potential .
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Candida albicans |
Anticancer Potential
The anticancer properties of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide have been explored in various studies focusing on its efficacy against human cancer cell lines.
Case Study: Anticancer Activity
In vitro studies have shown that compounds similar to N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide exhibit significant cytotoxic effects against colorectal carcinoma cell lines (HCT116). For example, some derivatives achieved IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting a promising therapeutic index .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| Standard (5-FU) | 9.99 | HCT116 |
Enzyme Inhibition Studies
Inhibitory assays have shown that compounds with similar structures can inhibit dihydrofolate reductase (DHFR), a critical enzyme for nucleotide synthesis in cancer cells . This inhibition leads to reduced proliferation of cancer cells.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and triazole rings can bind to active sites, inhibiting the function of target proteins and disrupting biological pathways. This interaction can lead to various therapeutic effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Phenoxymethyl-Triazole-Bearing Derivatives ()
Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) and its derivatives (9b–9e) share a benzimidazole-triazole-phenoxy scaffold but differ in the substituents on the thiazole ring (e.g., 4-fluorophenyl, 4-bromophenyl). These modifications significantly influence binding affinities and bioactivity. For example, 9c (4-bromophenyl substitution) demonstrated enhanced docking interactions with enzymatic targets compared to other analogs, suggesting that halogenation improves target engagement .
Benzimidazole-Pyrazole-Triazole Hybrids ()
Compounds like N-(5(6)-(1H-1,2,4-triazol-1-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (30) incorporate pyrazole rings alongside benzimidazole and triazole.
Functional Group Variations and Bioactivity
Substituent Effects on Antifungal and Antimicrobial Activity
- Triazolylamides with Pyridine/Furan Substituents (): Compounds such as 2-(pyridin-2-ylamino)-N-(4H-1,2,4-triazol-4-yl)acetamide (6b) and 2-(furan-2-ylmethylamino)-N-(4H-1,2,4-triazol-4-yl)acetamide (10b) exhibit moderate antifungal activity (MIC: 32–64 µg/mL). The furan derivative (10b) showed reduced potency compared to pyridine analogs, highlighting the importance of aromatic substituents in bioactivity .
- Chalcone-Triazole Derivatives (): 3-(Substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamide derivatives demonstrated broad-spectrum antimicrobial activity, with MIC values as low as 8 µg/mL against Staphylococcus aureus. The α,β-unsaturated ketone moiety in these compounds contributes to their reactivity and target inhibition .
Enzyme Inhibition and Receptor Modulation
- Alpha-Glucosidase Inhibitors (): Indole-carbohydrazide-linked triazole derivatives (e.g., 11g ) exhibited potent α-glucosidase inhibition (IC~50~: 0.98–1.45 µM), outperforming the reference drug acarbose (IC~50~: 873 µM). The bromophenyl substituent in 11g enhanced hydrophobic interactions with the enzyme’s active site .
- Orco Receptor Antagonists (): OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) antagonized insect odorant receptors (Orco) with nanomolar potency, while VUAA1 acted as an agonist. The ethylphenyl and pyridine groups in these compounds are critical for receptor binding .
Research Findings and Implications
- Structural Flexibility : The benzimidazole-triazole-acetamide scaffold allows extensive derivatization, enabling optimization of pharmacokinetic properties (e.g., lipophilicity via halogenation) and target specificity .
- Synthetic Challenges : Reactions involving EDCI/HOBt coupling () and click chemistry () are critical for constructing the triazole-acetamide linkage, though yields vary significantly (32–86%) depending on substituents .
Biological Activity
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C18H16N6O2 |
| Molecular Weight | 348.36 g/mol |
| CAS Number | 1676069-16-1 |
The structure includes a benzimidazole moiety linked to a triazole and phenoxy group, which are known for their pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole-triazole hybrids. For instance:
- A review indicated that compounds similar to N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- The compound was shown to have an antibacterial efficacy ranging from 35% to 80% compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer properties of this compound have also been investigated:
- In vitro studies demonstrated that similar benzimidazole-triazole derivatives possess cytotoxic effects against cancer cell lines such as HCT116 (human colon cancer) and A431 (human epidermoid carcinoma) with IC50 values indicating significant potency .
- The structure–activity relationship (SAR) analysis revealed that modifications on the phenyl ring and the presence of specific functional groups could enhance cytotoxicity. For example, compounds with electron-donating groups showed improved activity .
The biological activity of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is thought to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : The triazole moiety is believed to interfere with nucleic acid synthesis in microbial cells.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .
- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival .
Case Studies
Several notable studies have explored the efficacy of this compound:
- Study on Antimicrobial Efficacy : A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains significantly affected antibacterial activity .
- Cytotoxicity Assessment : In a comparative study with standard chemotherapeutics like doxorubicin, certain derivatives displayed comparable or superior cytotoxic effects against various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
